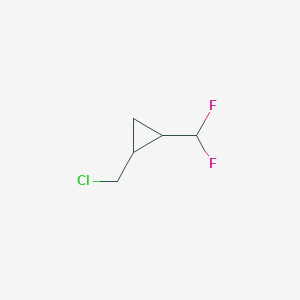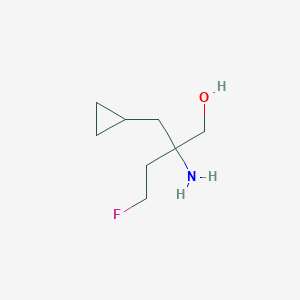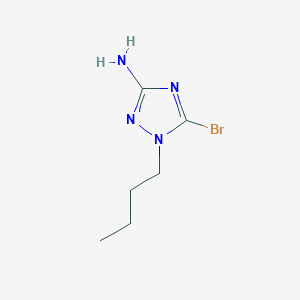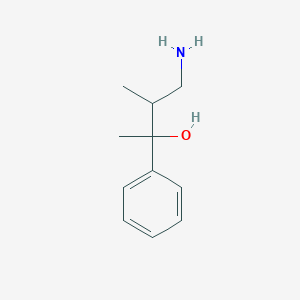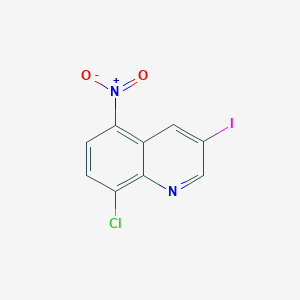
8-Chloro-3-iodo-5-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3-iodo-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-iodo-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 8-chloroquinoline followed by iodination. The nitration step introduces the nitro group at the 5-position, while the subsequent iodination introduces the iodine atom at the 3-position. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the nitration and iodination processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-3-iodo-5-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and iodine) makes the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the quinoline ring, using oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Reduction Products: Reduction of the nitro group yields 8-chloro-3-iodo-5-aminoquinoline.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
8-Chloro-3-iodo-5-nitroquinoline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Chloro-3-iodo-5-nitroquinoline is primarily related to its ability to interact with biological molecules. The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can chelate metal ions, disrupting metal-dependent enzymes and processes . These interactions can lead to antimicrobial and anticancer effects by inhibiting key enzymes and pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-5-nitroquinoline: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-Iodo-5-nitroquinoline: Lacks the chlorine substituent, which can influence its chemical properties and applications.
8-Chloro-3-iodoquinoline: Lacks the nitro group, which is crucial for its redox activity and potential biological effects.
Uniqueness: The unique combination of chlorine, iodine, and nitro groups in 8-Chloro-3-iodo-5-nitroquinoline imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H4ClIN2O2 |
|---|---|
Molekulargewicht |
334.50 g/mol |
IUPAC-Name |
8-chloro-3-iodo-5-nitroquinoline |
InChI |
InChI=1S/C9H4ClIN2O2/c10-7-1-2-8(13(14)15)6-3-5(11)4-12-9(6)7/h1-4H |
InChI-Schlüssel |
QXDMBCJYCPVBAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=C(C=N2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


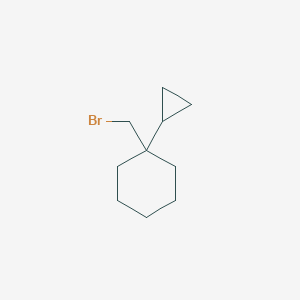


![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
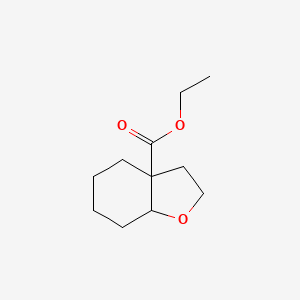
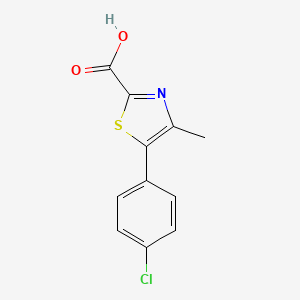
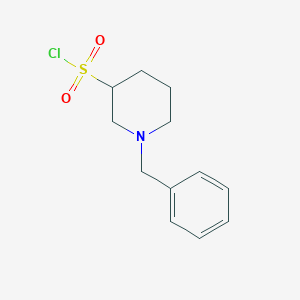
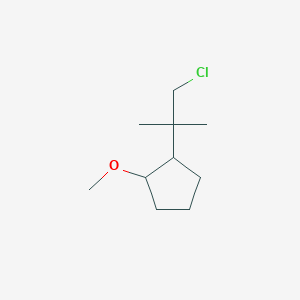
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
